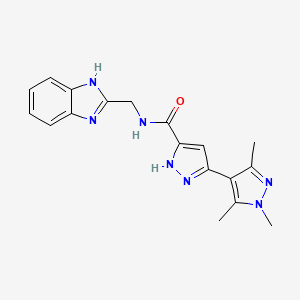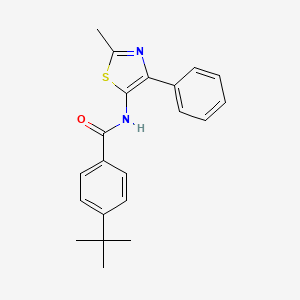
N-(1H-benzimidazol-2-ylmethyl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes benzimidazole and bipyrazole moieties. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole derivative, followed by the formation of the bipyrazole ring system. The final step involves the coupling of these two moieties under specific conditions.
-
Step 1: Synthesis of Benzimidazole Derivative
Reagents: o-phenylenediamine, formic acid
Conditions: Reflux in formic acid
Reaction: Formation of benzimidazole ring
-
Step 2: Synthesis of Bipyrazole Ring System
Reagents: Hydrazine hydrate, acetylacetone
Conditions: Reflux in ethanol
Reaction: Formation of 1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole
-
Step 3: Coupling Reaction
Reagents: Benzimidazole derivative, bipyrazole derivative, coupling agent (e.g., EDCI)
Conditions: Room temperature, inert atmosphere
Reaction: Formation of N-(1H-benzimidazol-2-ylmethyl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reagents: Hydrogen peroxide, peracids
Conditions: Mild to moderate temperatures
Products: Oxidized benzimidazole derivatives
-
Reduction: : Reduction reactions can occur at the carboxamide group.
Reagents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Conditions: Low temperatures, inert atmosphere
Products: Reduced amine derivatives
-
Substitution: : The compound can undergo nucleophilic substitution reactions.
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic or acidic conditions
Products: Substituted derivatives at the benzimidazole or bipyrazole rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures
Reduction: Lithium aluminum hydride, sodium borohydride; low temperatures, inert atmosphere
Substitution: Alkyl halides, acyl chlorides; basic or acidic conditions
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The bipyrazole ring system may enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
- 1-(1H-benzimidazol-2-yl)methanamine
- Tris((1H-benzo[d]imidazol-2-yl)methyl)amine
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to its combined benzimidazole and bipyrazole structures, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C18H19N7O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H19N7O/c1-10-17(11(2)25(3)24-10)14-8-15(23-22-14)18(26)19-9-16-20-12-6-4-5-7-13(12)21-16/h4-8H,9H2,1-3H3,(H,19,26)(H,20,21)(H,22,23) |
InChI Key |
GWNIBNTVFAWWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine](/img/structure/B11137892.png)

![2-oxo-4-phenyl-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11137900.png)

![(2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11137904.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B11137907.png)

![N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-D-phenylalanine](/img/structure/B11137913.png)

![1-isopropyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide](/img/structure/B11137934.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11137942.png)

![2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone](/img/structure/B11137966.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137968.png)
